

An In-Depth Technical Guide to the Beta Emission Energy of Mercury-203

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mercury-203**

Cat. No.: **B1206167**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

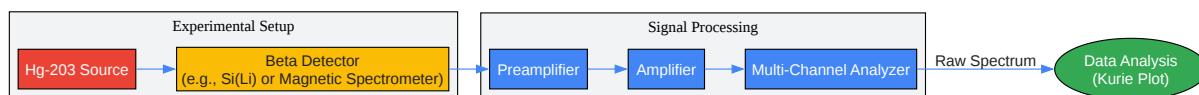
This technical guide provides a comprehensive overview of the beta emission characteristics of **Mercury-203** (Hg-203), a radionuclide of significant interest in various scientific and medical applications. This document details the radionuclide's decay properties, presents quantitative data in a structured format, and outlines the experimental protocols for the precise measurement of its beta emission energy.

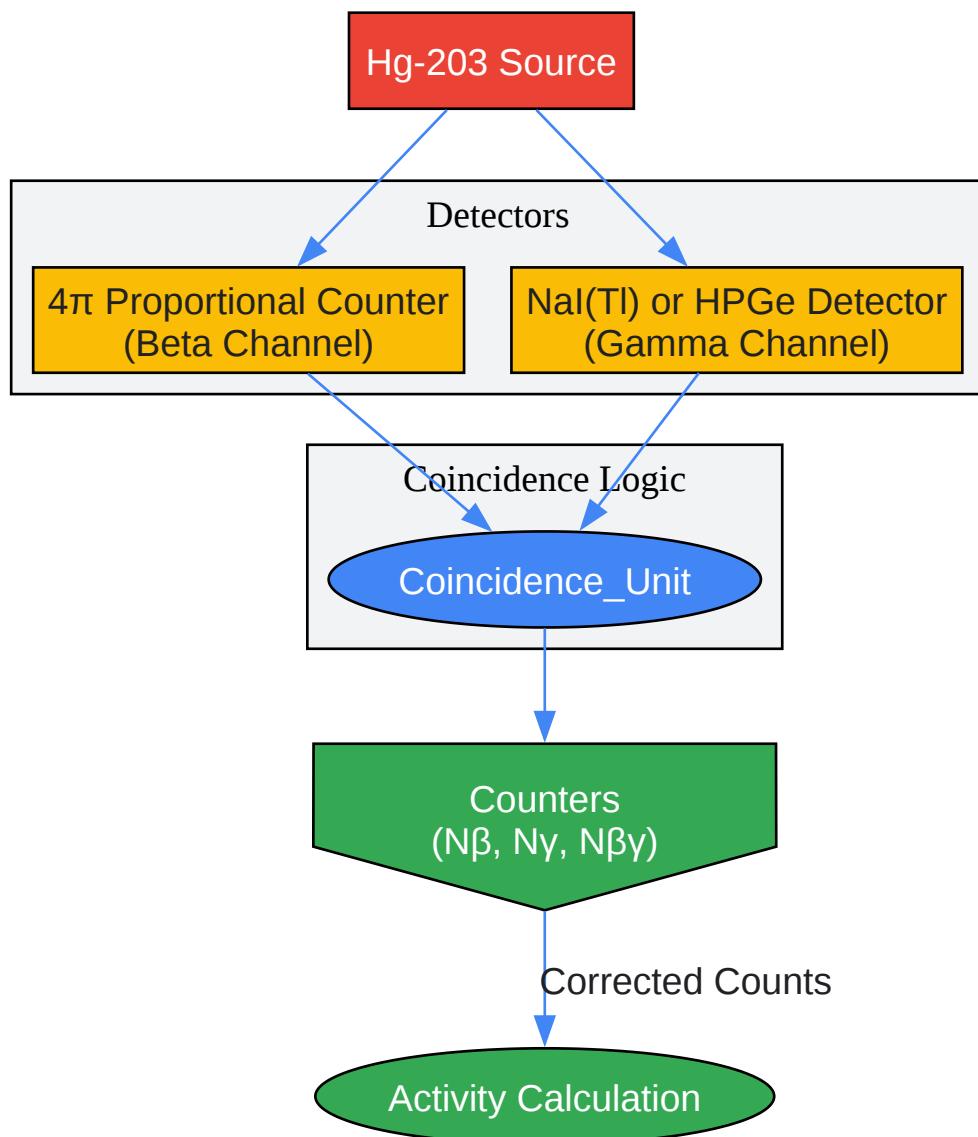
Introduction to Mercury-203

Mercury-203 is a radioisotope of mercury that undergoes beta decay. Its predictable decay scheme and moderate half-life have made it a valuable tool in nuclear medicine, environmental tracing, and as a calibration source for radiation detection instrumentation. A thorough understanding of its beta emission energy is crucial for accurate dosimetry, shielding calculations, and the development of novel radiopharmaceuticals.

Decay Characteristics of Mercury-203

Mercury-203 decays via beta-minus (β^-) emission to a stable isotope of Thallium (Tl-203).[\[1\]](#)[\[2\]](#) [\[3\]](#) The decay process involves the transformation of a neutron within the mercury nucleus into a proton, resulting in the emission of a beta particle (an electron) and an antineutrino. This primary beta decay predominantly populates an excited state of Thallium-203, which subsequently de-excites by emitting a gamma ray.[\[4\]](#)[\[5\]](#)


The key decay characteristics of **Mercury-203** are summarized in the table below.


Quantitative Decay Data for Mercury-203

Parameter	Value	Unit
Half-life	46.612	days[6][7]
Maximum Beta Energy (E β max)	0.210 - 0.213	MeV[8][9][10]
Average Beta Energy (E β avg)	~0.070	MeV[8][11]
Primary Decay Mode	Beta-minus (β^-)	-
Daughter Nucleus	Thallium-203 (203TI)	-
Associated Gamma Energy	0.279	MeV[4][8]

Mercury-203 Decay Scheme

The decay of **Mercury-203** to Thallium-203 can be visualized as a two-step process. The initial beta decay is followed by a prompt gamma emission from the excited thallium nucleus.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. STANDARDIZATION OF ^{203}Hg BY USING 4 $\pi\beta\gamma$ COINCIDENCE TECHNIQUE. (Journal Article) | OSTI.GOV [osti.gov]
- 3. nks.org [nks.org]
- 4. Minsky DTIC [dtic.minsky.ai]
- 5. nist.gov [nist.gov]
- 6. physics.wisc.edu [physics.wisc.edu]
- 7. physics.wisc.edu [physics.wisc.edu]
- 8. hep.physik.uni-siegen.de [hep.physik.uni-siegen.de]
- 9. 2pf.if.uj.edu.pl [2pf.if.uj.edu.pl]
- 10. web.mit.edu [web.mit.edu]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Beta Emission Energy of Mercury-203]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1206167#mercury-203-beta-emission-energy\]](https://www.benchchem.com/product/b1206167#mercury-203-beta-emission-energy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com